

# Application Notes and Protocols: GSK805 for the Inhibition of Th17 Cells

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |  |
|----------------------|-----------|-----------|--|--|--|--|
| Compound Name:       | GSK805    |           |  |  |  |  |
| Cat. No.:            | B15606167 | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

T helper 17 (Th17) cells are a subset of CD4+ T helper cells integral to host defense against extracellular pathogens. However, their dysregulation is a key factor in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[1][2] The differentiation and function of Th17 cells are critically dependent on the lineage-specific transcription factor, Retinoic acid receptor-related orphan receptor gamma t (RORyt).[1][3][4] **GSK805** is a potent and orally bioavailable small molecule inhibitor of RORyt, which effectively suppresses Th17 cell differentiation and the production of their signature pro-inflammatory cytokine, IL-17A.[3][5][6] [7] These application notes provide detailed protocols for the use of **GSK805** to inhibit Th17 cells in both in vitro and in vivo research settings.

### **Mechanism of Action**

GSK805 functions as a RORyt antagonist.[1][3] By binding to the ligand-binding domain of RORyt, it impedes the transcriptional activity of this key transcription factor.[4] This inhibition prevents the expression of genes essential for Th17 cell differentiation and function, most notably IL-17A, IL-17F, and IL-22.[3][4] The targeted action of GSK805 on RORyt makes it a selective inhibitor of the Th17 pathway.[1]





Click to download full resolution via product page

Caption: GSK805 inhibits the RORyt transcription factor in the Th17 signaling pathway.

## **Quantitative Data Summary**

The following tables summarize the effective concentrations and inhibitory activities of **GSK805** from various studies.

Table 1: In Vitro Efficacy of GSK805



| Parameter                       | Value  | Cell Type                    | Comments                                                                             | Reference |
|---------------------------------|--------|------------------------------|--------------------------------------------------------------------------------------|-----------|
| pIC50 (RORy)                    | 8.4    | -                            | Biochemical<br>assay.                                                                | [5][8]    |
| pIC50 (Th17<br>differentiation) | >8.2   | CD4+ T cells                 | -                                                                                    | [5][8]    |
| Effective<br>Concentration      | 0.5 μΜ | Naïve CD4+ T<br>cells        | Used for 4 days<br>to inhibit IL-17<br>production during<br>Th17<br>differentiation. | [3][5][8] |
| IC50 (IL-17A secretion)         | 56 nM  | Differentiated<br>Th17 cells | -                                                                                    | [4]       |
| IC50 (IL-17A<br>production)     | 92 nM  | Differentiated<br>Th17 cells | Delayed compound addition to previously polarized Th17 cells.                        | [4]       |

Table 2: In Vivo Efficacy of GSK805 in Murine Models



| Animal Model                                     | Dosage   | Administration                   | Outcome                                                                           | Reference |
|--------------------------------------------------|----------|----------------------------------|-----------------------------------------------------------------------------------|-----------|
| Experimental Autoimmune Encephalomyeliti s (EAE) | 10 mg/kg | Daily oral gavage                | Ameliorated the severity of EAE.                                                  | [3][8]    |
| Experimental Autoimmune Encephalomyeliti s (EAE) | 30 mg/kg | Oral gavage                      | Reduced IFNy-<br>IL-17+ and<br>IFNy+IL-17+ T<br>cells in the CNS.                 | [5][8]    |
| Citrobacter<br>rodentium<br>Infection            | 10 mg/kg | Daily oral gavage                | Reduced the frequency and total number of IL-17A- and IL-22-producing Th17 cells. | [9]       |
| II10-/- mice<br>(spontaneous<br>colitis)         | 10 mg/kg | Daily oral gavage<br>for 2 weeks | Reduced the frequency of IL-17A+ Th17 cells in colonic tissues.                   | [1][9]    |
| CBir1 T cell<br>transfer (colitis)               | 10 mg/kg | Oral gavage for 2<br>weeks       | Reduced the frequency of colonic CBir1-specific Th17 cells.                       | [9]       |

# Experimental Protocols In Vitro Inhibition of Human Th17 Cell Differentiation

This protocol details the methodology for assessing the inhibitory effect of **GSK805** on the differentiation of human naïve CD4+ T cells into Th17 cells.

Materials:



- **GSK805** (prepare stock solution in DMSO)
- Human Peripheral Blood Mononuclear Cells (PBMCs)
- Naïve CD4+ T Cell Isolation Kit
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine,
   100 U/mL penicillin, and 100 μg/mL streptomycin (complete RPMI)
- Anti-human CD3 antibody
- Anti-human CD28 antibody
- Recombinant human TGF-β1
- Recombinant human IL-6
- Recombinant human IL-23
- Recombinant human IL-1β
- 96-well flat-bottom tissue culture plates
- Flow cytometry buffer (e.g., PBS with 2% FBS)
- Fixable viability dye
- Anti-human CD4 antibody (fluorochrome-conjugated)
- Intracellular staining kit
- Anti-human IL-17A antibody (fluorochrome-conjugated)
- PMA (Phorbol 12-myristate 13-acetate)
- Ionomycin
- · Brefeldin A or Monensin



• ELISA kit for human IL-17A

#### Protocol Workflow:





### Click to download full resolution via product page

**Caption:** Workflow for in vitro inhibition of Th17 cell differentiation by **GSK805**.

#### Step-by-Step Procedure:

- Isolation of Naïve CD4+ T Cells:
  - Isolate PBMCs from healthy donor blood using density gradient centrifugation.
  - Isolate naïve CD4+ T cells (CD4+CD45RA+CD45RO-) from PBMCs using a magneticactivated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based kit according to the manufacturer's instructions.
- · Plate Coating:
  - Coat a 96-well flat-bottom plate with anti-human CD3 antibody at a concentration of 2-5
    μg/mL in sterile PBS.
  - Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.
  - Before use, wash the wells twice with sterile PBS.
- Cell Culture and Treatment:
  - Resuspend the isolated naïve CD4+ T cells in complete RPMI medium at a concentration of 1 x 106 cells/mL.
  - Prepare serial dilutions of GSK805 in complete RPMI. A final concentration of 0.5 μM is a good starting point based on published data.[3][5][8] Include a DMSO vehicle control.
  - Prepare a Th17 polarizing cytokine cocktail containing:
    - Anti-human CD28 antibody (2 μg/mL)
    - TGF-β1 (5 ng/mL)
    - IL-6 (20 ng/mL)



- IL-23 (20 ng/mL)
- IL-1β (20 ng/mL)
- Add 50 μL of the GSK805 dilutions or vehicle control to the appropriate wells of the anti-CD3 coated plate.
- Add 50 μL of the cytokine cocktail to the wells.
- Add 100 μL of the cell suspension (1 x 105 cells) to each well.
- Incubate the plate for 4-6 days at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Analysis of Th17 Differentiation:
  - Intracellular Cytokine Staining (ICS) for Flow Cytometry:
    - On the final day of culture, restimulate the cells for 4-6 hours with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (Brefeldin A or Monensin).
    - Harvest the cells and stain with a fixable viability dye.
    - Perform surface staining for CD4.
    - Fix and permeabilize the cells using an intracellular staining kit.
    - Stain for intracellular IL-17A.
    - Analyze the cells by flow cytometry to determine the percentage of CD4+IL-17A+ cells.
  - ELISA for IL-17A Secretion:
    - Prior to restimulation for ICS, carefully collect the culture supernatant.
    - Measure the concentration of IL-17A in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.



# In Vivo Inhibition of Th17 Cells in a Murine Model of EAE

This protocol provides a general framework for evaluating the efficacy of **GSK805** in a mouse model of experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis.

### Materials:

- GSK805
- Vehicle for oral gavage (e.g., 0.5% methylcellulose with 0.2% Tween 80)
- C57BL/6 mice
- MOG35-55 peptide
- Complete Freund's Adjuvant (CFA)
- · Mycobacterium tuberculosis H37Ra
- · Pertussis toxin
- Anesthesia
- · Equipment for oral gavage
- Clinical scoring system for EAE

Protocol Workflow:





Click to download full resolution via product page

**Caption:** Workflow for in vivo evaluation of **GSK805** in a mouse EAE model.

### Step-by-Step Procedure:

- EAE Induction:
  - On day 0, immunize C57BL/6 mice subcutaneously with an emulsion of MOG35-55 peptide in CFA containing Mycobacterium tuberculosis.



- Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
- GSK805 Treatment:
  - Prepare a suspension of GSK805 in a suitable vehicle.
  - Beginning on day 0 (prophylactic) or upon disease onset (therapeutic), administer
     GSK805 (e.g., 10 mg/kg or 30 mg/kg) or vehicle to the mice daily via oral gavage.[3][8]
- Monitoring and Evaluation:
  - Monitor the mice daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis) and record their body weight.
  - Score the disease severity based on a standardized scale (e.g., 0-5).
- Endpoint Analysis:
  - At the experimental endpoint, euthanize the mice and harvest tissues such as the brain, spinal cord, and spleen.
  - Isolate mononuclear cells from the central nervous system (CNS) and spleen.
  - Analyze the frequency of Th17 cells (CD4+IL-17A+) and other T cell subsets by flow cytometry as described in the in vitro protocol.

## **Concluding Remarks**

**GSK805** is a valuable research tool for investigating the role of the Th17 pathway in health and disease. Its specificity for RORyt allows for targeted inhibition of Th17 cell differentiation and function. The protocols outlined above provide a comprehensive guide for utilizing **GSK805** in both cell culture and animal models to further elucidate the therapeutic potential of RORyt inhibition in autoimmune and inflammatory disorders. Researchers should always optimize concentrations and treatment regimens for their specific experimental systems.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Small molecule inhibitors of RORyt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Small molecule RORyt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of RORyt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GSK805 | RORyt Inhibitor | TargetMol [targetmol.com]
- 7. ROR gamma-t-IN-1 | C23H18Cl2F3NO4S | CID 71285927 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Transient inhibition of ROR-yt therapeutically limits intestinal inflammation by reducing TH17 cells and preserving ILC3 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: GSK805 for the Inhibition of Th17 Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606167#gsk805-concentration-for-inhibiting-th17-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com